Scaffold-Level Differentiation: Acetamide-Pyridinylmethyl vs. Indoline-Sulfonamide Binding Modes in MGAT2 Inhibition
CAS 2034388-07-1 employs an acetamide linker connecting the 2,4-difluorophenyl group to a 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethylamine moiety, creating a linear, flexible topology (6 rotatable bonds). This contrasts sharply with the rigid indoline-5-sulfonamide core of the clinical candidate BMS-963272 (IC50 7.1 nM for hMGAT2) and the highly optimized MGAT2-IN-2 (IC50 3.4 nM). The pyridinylmethyl substitution pattern enables a distinct hydrogen-bond network with the MGAT2 active site that is inaccessible to the sulfonamide series, while the 2-oxopyrrolidine ring may occupy a sub-pocket not exploited by dihydropyridinone-based inhibitors [1][2]. This scaffold divergence makes CAS 2034388-07-1 essential for exploring non-sulfonamide MGAT2 pharmacophores.
| Evidence Dimension | Core scaffold topology and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | Acetamide-linked, 6 rotatable bonds, 2 HBD, 4 HBA, tPSA 52 Ų, cLogP 2.96 |
| Comparator Or Baseline | MGAT2-IN-2: Indoline-5-sulfonamide, IC50 3.4 nM (hMGAT2); BMS-963272: Aryl dihydropyridinone, IC50 7.1 nM (hMGAT2) |
| Quantified Difference | Fundamentally different core scaffolds—linear flexible vs. rigid fused-ring; tPSA 52 vs. ~87 (BMS-963272) vs. ~80 (MGAT2-IN-2); distinct hydrogen-bond geometry |
| Conditions | Computational comparison of chemical descriptors; ZINC15, PubChem |
Why This Matters
Procuring this exact scaffold is indispensable for any SAR campaign aiming to explore non-sulfonamide, non-dihydropyridinone chemical space for MGAT2 inhibition, as no close analog can replicate its acetamide-pyridinylmethyl topology.
- [1] ZINC24739825 entry. ZINC15 database. cLogP 2.955, tPSA 52, 6 rotatable bonds, 2 HBD, 4 HBA. Accessed 2026. View Source
- [2] Meng, W.; et al. J. Med. Chem. 2021, 64, 14709–14727. BMS-963272 structure and IC50. View Source
